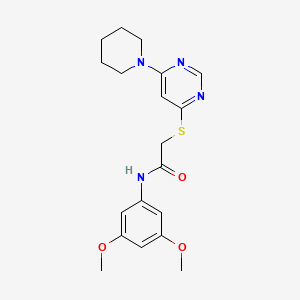

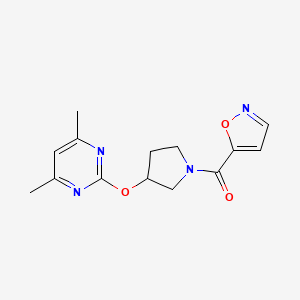

![molecular formula C11H14N2O3S B2606642 1-(仲丁基)-1H-苯并[d]咪唑-2-磺酸 CAS No. 537010-11-0](/img/structure/B2606642.png)

1-(仲丁基)-1H-苯并[d]咪唑-2-磺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid” is a type of sulfonic acid-functionalized ionic liquid . It’s a derivative of imidazole, a heterocyclic compound that plays an important role in various fields such as chemical sciences, biological sciences, and materials science .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two imidazolic ionic liquids with bisulfate as the counterion were synthesized by adding a sulfonic acid group inside the imidazolic-base structure . The syntheses were carried out by mixing the corresponding imidazole and 1,4-butanesultone dissolved in methanol under reflux and agitation .

Chemical Reactions Analysis

Sulfonic acid-functionalized ionic liquids, including “1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid”, have been used as acid catalysts for transesterification reactions . The outstanding catalytic activity of these ionic liquids was associated with the significant amounts of free sulfuric acid in equilibrium with the ionic pairs .

科学研究应用

Green Chemistry: Ionic Liquid Medium

Imidazolium ionic liquids (ILs) have gained prominence as environmentally friendly reaction media. These ILs, including our compound of interest, serve as recyclable and reusable solvents. Notably, they not only act as reaction media but also enhance reaction rates. Researchers have explored their use in various reactions, especially for the synthesis of bioactive organic compounds . The unique properties of imidazolium ILs make them ideal candidates for sustainable and efficient chemical processes.

Esterification Catalyst

Our compound has been employed as a dual solvent-catalyst in the esterification process. Specifically, it facilitates the acylation of α-tocopherol (the most active form of vitamin E) with succinic anhydride. This approach enhances the stability of vitamin E, which has significant biological activities . The use of imidazolium-based ionic liquids as both solvents and catalysts exemplifies their versatility in organic transformations.

Transesterification Reactions

Sulfonic acid-functionalized imidazolium-based ionic liquids exhibit outstanding catalytic activity at room temperature. For instance, they efficiently catalyze the transesterification of p-nitrophenyl acetate with methanol. The presence of free sulfuric acid in these ILs contributes to their remarkable performance in this reaction . Such applications highlight the potential of our compound in green and sustainable chemical processes.

Bioluminescence Studies

Cypridina luciferin, a chiral imidazopyrazinone compound, is responsible for the blue light emission observed in luminous ostracods (commonly known as sea fireflies). Our compound shares structural similarities with cypridina luciferin, making it relevant for studying bioluminescence mechanisms . Researchers investigate its role in light-emitting organisms and explore potential applications in biotechnology and imaging.

Materials Science: Functional Materials

Given its unique structure, our compound could serve as a building block for functional materials. Researchers investigate its incorporation into polymers, nanoparticles, or supramolecular assemblies. Potential applications include sensors, catalyst supports, or drug delivery systems. The sulfonic acid moiety may enhance water solubility and facilitate interactions with other materials.

作用机制

The mechanism of action of “1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid” in catalysis is related to the release of free sulfuric acid during the reaction . The sulfonic acid groups are not directly involved in the catalysis, but they function as reservoirs for releasing the free acid, which is the actual acid catalyst .

安全和危害

属性

IUPAC Name |

1-butan-2-ylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-3-8(2)13-10-7-5-4-6-9(10)12-11(13)17(14,15)16/h4-8H,3H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFFZGDBXRTQIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

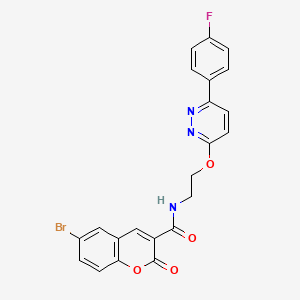

![2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606562.png)

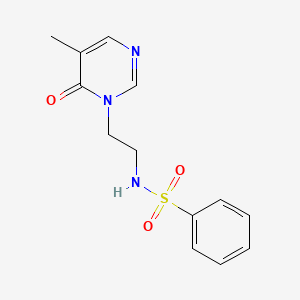

![ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2606564.png)

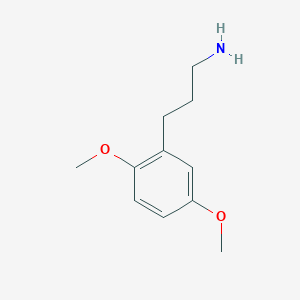

![(E)-N-(benzo[d]thiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2606574.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)

![N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2606576.png)

![1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one](/img/structure/B2606581.png)